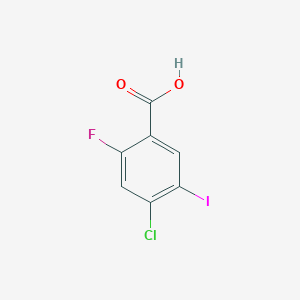

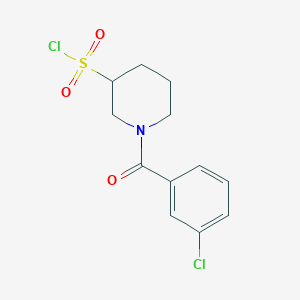

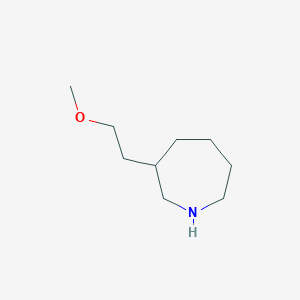

![molecular formula C10H15NO4 B1471172 Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate CAS No. 1803583-17-6](/img/structure/B1471172.png)

Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for this compound is1S/C10H14N2O5/c1-10(2,3)16-9(14)11-7-5-6(12-17-7)8(13)15-4/h5H,1-4H3,(H,11,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis Methodologies

Research has shown the compound's utility in the synthesis of complex molecules and intermediates. For instance, an enantioselective synthesis method using a Pd-catalyzed amide coupling with vinyl triflate and subsequent oxazole formation without racemization demonstrates its role in obtaining oxazole subunit positional isomer in macrocyclic azole peptides (Magata et al., 2017). Additionally, its hydroformylation has been explored to yield important intermediates for synthesizing homochiral amino acid derivatives, showcasing the compound's versatility in producing synthetically valuable intermediates with high diastereoselectivities (Kollár & Sándor, 1993).

Pharmacological Activities

Some derivatives of Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate have been evaluated for their pharmacological properties. For example, the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives revealed compounds with inhibitory activity on blood platelet aggregation, comparable to aspirin, highlighting potential therapeutic applications (Ozaki et al., 1983).

Development of New Chemical Entities

The compound also serves as a precursor in the development of new heterocyclic systems, such as the efficient synthesis of furo[3,2-e][1,2,3]triazolo-[1,5-a][1,3]diazepine derivatives, showcasing its utility in creating novel chemical structures with potential for further pharmacological exploration (Yagodkina et al., 2017).

Safety and Hazards

Mecanismo De Acción

“Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate” is a type of oxazole, which is a class of organic compounds containing an oxazole ring. Oxazoles are aromatic compounds that are used in various fields of chemistry, including drug discovery. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

The tert-butoxy group in the compound is a type of protecting group used in organic synthesis. Protecting groups are usually used to temporarily mask a functional group to prevent it from reacting during a particular stage of synthesis .

Propiedades

IUPAC Name |

methyl 5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)14-6-7-5-8(11-15-7)9(12)13-4/h5H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVOJOLXPRAHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=CC(=NO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

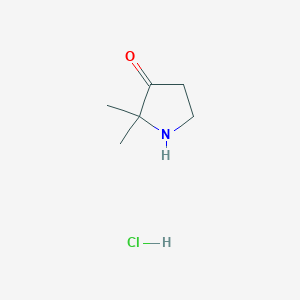

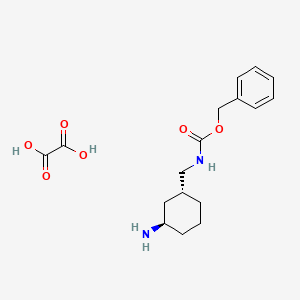

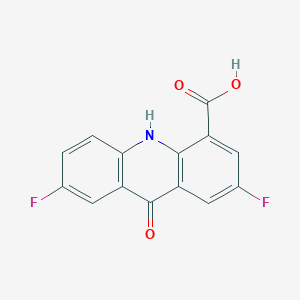

![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)

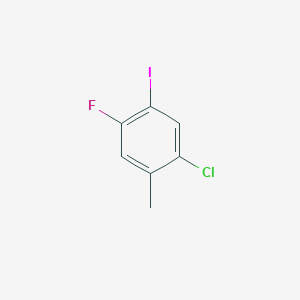

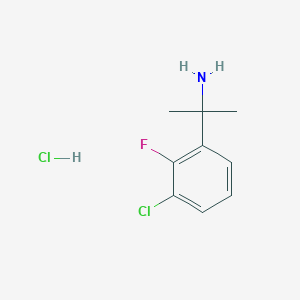

![2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1471096.png)

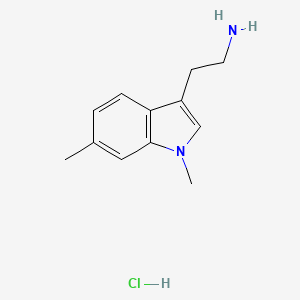

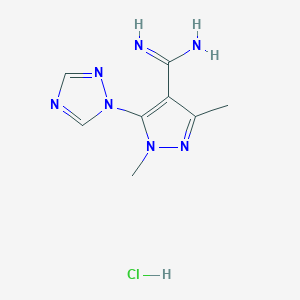

![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)

![Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate](/img/structure/B1471110.png)